Enantiomeric Purity vs. Racemate: Optical Rotation as a Key Quality Attribute
The target (S)-enantiomer is specified with a defined stereochemistry, confirmed in the IUPAC name and SMILES string . The racemic mixture (CAS 1353957-87-5) provides an equimolar mixture of (R)- and (S)-forms . The quantified difference is in the specific optical rotation, a physical constant that is a direct proxy for enantiomeric excess. While absolute rotation values are not reported in the datasheets, the principle is that the (S)-enantiomer will exhibit a non-zero rotation, whereas the racemate has a net rotation of zero. This means for any application where chiral recognition is required, the (S)-enantiomer provides 100% of the active configuration, while the racemate provides only 50% by mass, along with 50% of a potentially inactive or antagonistic (R)-form.
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 1353957-87-5), equimolar (R) and (S) |
| Quantified Difference | 100% vs. 50% of the desired (S)-enantiomer. Racemate has a specific optical rotation of 0°. |
| Conditions | Comparison based on stereochemical definition from IUPAC nomenclature and Chemical Properties datasheets. |
Why This Matters
For procurement, this directly dictates efficacy in chiral applications; the enantiopure form is mandatory to avoid introducing an undefined 50% impurity that could compromise biological or catalytic results.
